N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide

Description

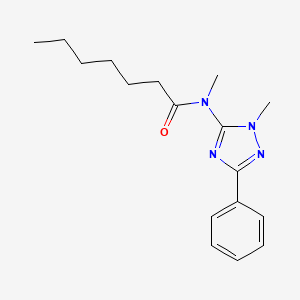

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic compound featuring a 1,2,4-triazole core substituted at position 1 with a methyl group, at position 3 with a phenyl group, and at position 5 with an N-methylheptanamide chain.

The heptanamide chain may influence solubility and bioavailability, as longer aliphatic chains typically enhance lipophilicity .

Properties

CAS No. |

62400-45-7 |

|---|---|

Molecular Formula |

C17H24N4O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-methyl-N-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |

InChI |

InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(19-21(17)3)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3 |

InChI Key |

PYPQJOIGEWMERA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)N(C)C1=NC(=NN1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:

Formation of the Triazole Ring:

Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may affect cellular pathways involved in cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Structural Analogues

Triazole-Based Amides

- N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide (PubChem entry, ): A structural isomer with phenyl at position 5 instead of 3.

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ): Shares an amide linkage and aromatic substituents. The chloro and cyano groups in 3a enhance polarity, leading to higher melting points (133–135°C) compared to non-halogenated analogues .

Antimicrobial Triazole Derivatives ()

Compounds like 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides exhibit moderate to strong antimicrobial activity. Halogen substituents (Cl/F) on phenyl rings enhance activity, suggesting that the target compound’s lack of halogens may limit its antimicrobial efficacy unless compensated by its heptanamide chain’s lipophilicity .

Physicochemical Properties

Table 1: Comparison of Key Properties

Pharmacological and Binding Properties

- Binding Free Energy () : Triazole-amide scaffolds with phenyl substituents (vs. H) show higher binding free energies, implying stronger target interactions. The target compound’s phenyl group at position 3 may optimize binding in drug-receptor interactions .

- Antimicrobial Activity () : Halogen-free analogues like the target compound may require structural optimization (e.g., introducing electron-withdrawing groups) to match the activity of halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.